molecular formula C15H29N3O2 B7921772 N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7921772
M. Wt: 283.41 g/mol
InChI Key: OBOZYIVDPUMECZ-KZUDCZAMSA-N
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Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide is a synthetic small molecule characterized by a pyrrolidine core substituted with a (S)-2-amino-3-methyl-butyryl group at the 1-position and an N-isopropyl acetamide moiety at the 3-methyl position (Fig. 1). It has been cataloged under multiple synonyms, including AKOS027389508 and KB-56959 .

Properties

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-10(2)14(16)15(20)17-7-6-13(8-17)9-18(11(3)4)12(5)19/h10-11,13-14H,6-9,16H2,1-5H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOZYIVDPUMECZ-KZUDCZAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)CN(C(C)C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino acid derivative and the isopropyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) has been reported to be effective in similar syntheses .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Halogens, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by disrupting their cell membranes or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle contributing to conformational rigidity.
  • N-isopropyl acetamide : A hydrophobic substituent influencing lipophilicity and membrane permeability.

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents, ring systems, stereochemistry, or functional groups. Below is a systematic comparison:

Variation in Amino Acyl Groups

Compound Name Amino Acyl Group Key Differences Impact on Properties
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide (S)-2-amino-3-methyl-butyryl Reference compound Balanced hydrophobicity and stereochemical specificity
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide (S)-2-aminopropanoyl Shorter acyl chain (no methyl branch) Reduced steric bulk; potentially higher solubility
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide (S)-2-amino-3-methyl-butyryl Lacks N-isopropyl group Lower hydrophobicity; altered pharmacokinetics

Analysis: The methyl branch in the target compound’s acyl group enhances steric bulk, which may improve target binding specificity compared to the shorter 2-aminopropanoyl analog .

Variation in Heterocyclic Core

Compound Name Core Structure Key Differences Impact on Properties
This compound Pyrrolidine (5-membered) Reference compound Moderate conformational flexibility
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide Piperidine (6-membered) Larger ring size (6 vs. 5 members) Increased flexibility; altered spatial orientation of substituents
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide Piperidine (6-membered) S-configuration at piperidine Stereochemical divergence affecting receptor interactions

Analysis: Piperidine-based analogs exhibit increased ring flexibility, which may enhance or disrupt binding to target proteins depending on steric requirements. The R vs.

Functional Group Modifications

Compound Name Functional Group Key Differences Impact on Properties
This compound N-isopropyl acetamide Reference compound Optimized hydrophobicity for bioavailability
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylMethyl]-N-isopropyl-acetaMide Chloroacetyl group Chlorine atom replaces amino group Increased electrophilicity; potential reactivity in biological systems
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide Cyclopropyl substituent Cyclopropyl instead of isopropyl Altered steric and electronic properties; possible metabolic stability

Analysis: The chloroacetyl derivative’s electrophilic chlorine may confer reactivity, useful in prodrug designs but posing stability challenges .

Stereochemical Variations

Compound Name Stereochemistry Key Differences Impact on Properties
This compound S-configuration in acyl group Reference compound Optimal chiral recognition for target binding
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide R-configuration in piperidine Opposite configuration at piperidine Potential loss of activity due to mismatched stereochemistry

Analysis : Stereochemical mismatches (e.g., R-configuration in piperidine) may disrupt binding to chiral targets, underscoring the importance of enantiomeric purity in therapeutic applications .

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H27N3O2
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 1401665-79-9

The compound's structure features a pyrrolidine ring, which is significant for its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Anticonvulsant Activity : The compound has shown potential in reducing seizure activity in animal models. Its structural similarity to known anticonvulsants suggests it may interact with GABAergic systems, enhancing inhibitory neurotransmission .
  • Anticancer Properties : Preliminary studies indicate cytotoxic effects against certain cancer cell lines. The compound's mechanism may involve apoptosis induction and inhibition of cell proliferation .
  • Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, possibly through antioxidant mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureActivity Implication
Pyrrolidine RingEssential for receptor binding and activity
Isopropyl GroupEnhances lipophilicity and cellular uptake
Amino Acid SubstitutionInfluences selectivity and potency

Study 1: Anticonvulsant Activity Assessment

A study conducted on rodent models assessed the anticonvulsant effects of the compound using the pentylenetetrazol (PTZ) model. Results indicated a significant reduction in seizure frequency at doses of 10 mg/kg and 20 mg/kg, with a maximum effect observed at the higher dose .

Study 2: Cytotoxicity Evaluation

In vitro tests on human cancer cell lines (e.g., A431 and Jurkat) revealed that the compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin. The observed cytotoxicity was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

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